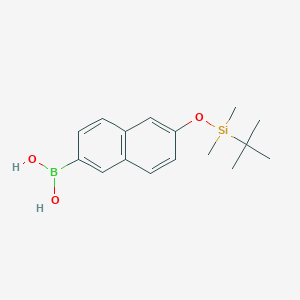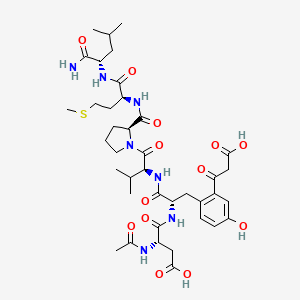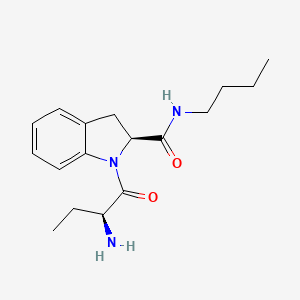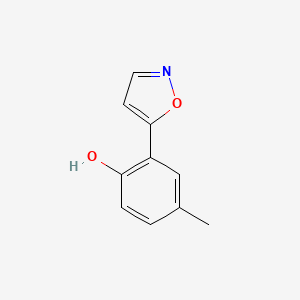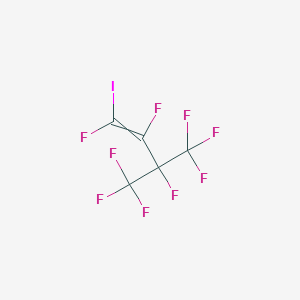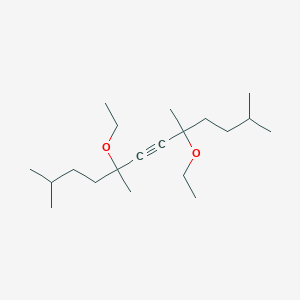
2,5,8,11-Tetramethyl-6-dodecyn-5,8-diol ethoxylate
Übersicht
Beschreibung
2,5,8,11-Tetramethyl-6-dodecyn-5,8-diol ethoxylate is a chemical compound that is also known by several other names such as Dynol 604, Dynol 607, Ethoxylated 2,5,8,11-tetramethyl-6-dodecyne-5,8-diol, and Polyethylene glycol 2,5,8,11-tetramethyl-6-dodecyne-5,8-diol ether . It is a wetting agent that can be found in paints and dyes . It is used in products to help a formula spread across a surface, making cleaning more efficient .
Molecular Structure Analysis
The molecular formula of 2,5,8,11-Tetramethyl-6-dodecyn-5,8-diol ethoxylate is C20H38O2 . The molecular weight is 310.518 .Physical And Chemical Properties Analysis
2,5,8,11-Tetramethyl-6-dodecyn-5,8-diol ethoxylate exhibits excellent surface tension reduction . It enhances flow and leveling, enables fewer defects in coatings, and improves water and chemical resistance . It is also low and readily dispersible foam .Wissenschaftliche Forschungsanwendungen
Thermodynamic and Microscopic Properties in Mixed Micelles : Dynol-604, when mixed with bis(2-ethylhexyl) sodium sulfosuccinate (AOT), exhibits specific thermodynamic and microscopic properties. Studies have investigated these properties using techniques like isothermal titration calorimetry, fluorimetry, and dynamic light scattering. These findings are crucial for understanding the synergistic effects in mixed surfactant systems (Cai et al., 2015).
Volumetric Properties in Surfactant Solutions : Research has also focused on the volumetric properties of AOT and Dynol-604 mixtures. The studies measure various parameters like apparent molar volumes and critical micelle concentrations, which are important for understanding the interactions between the surfactants in mixed micelles (Du et al., 2013).
Stability of Mixed Microemulsions : The stability of water/AOT/Dynol-604/isooctane mixed microemulsions has been studied. This research is significant for understanding how the inclusion of Dynol-604 affects the volumetric interaction between microemulsion droplets and the stability boundaries of these droplets (Liu et al., 2020).
Photovoltaic Applications : Dynol-604 has been studied for its role in enhancing the efficiency and lifetime performance of inverted organic solar cells. It's used as a wetting agent in combination with PEDOT:PSS hole selective contacts, highlighting its potential in improving photovoltaic device performance (Savva et al., 2015).
Enhancing Electrical Conductivity in Solar Cells : Another study found that a surfactant derivative of Dynol-604 can simultaneously enhance the wetting property of PEDOT:PSS solutions and improve the electrical conductivity of PEDOT:PSS films, which is crucial for organic solar cells (Li et al., 2015).
Influence on Crude Oil Flowability : Dynol-604, in combination with nanoparticles, has been evaluated for its impact on reducing the viscosity of crude oil, which is vital for enhancing flowability in the crude oil industry (Vijayakumar et al., 2021).
Safety And Hazards
This compound can cause serious eye damage . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of contact, rinse with pure water for at least 15 minutes and consult a doctor .
Eigenschaften
IUPAC Name |
5,8-diethoxy-2,5,8,11-tetramethyldodec-6-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-9-21-19(7,13-11-17(3)4)15-16-20(8,22-10-2)14-12-18(5)6/h17-18H,9-14H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZDIJZDAHHPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(CCC(C)C)C#CC(C)(CCC(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026436 | |
| Record name | 5,8-Diethoxy-2,5,8,11-tetramethyldodec-6-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8,11-Tetramethyl-6-dodecyn-5,8-diol ethoxylate | |
CAS RN |
169117-72-0 | |
| Record name | 5,8-Diethoxy-2,5,8,11-tetramethyldodec-6-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α'-[1,4-dimethyl-1,4-bis(3-methylbutyl)-2-butyne-1,4-diyl]bis[ω-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




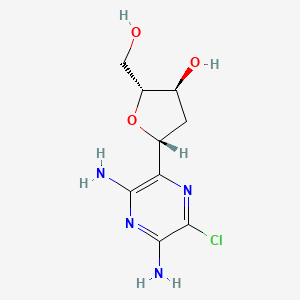
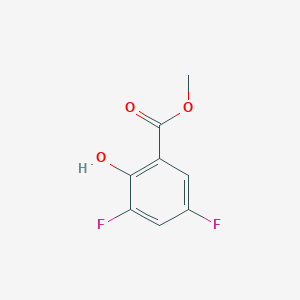
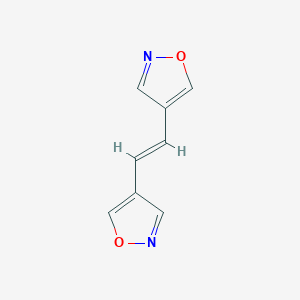
![Rel-(1R,2R,4S)-N-propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B1143044.png)
